Thiometon sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

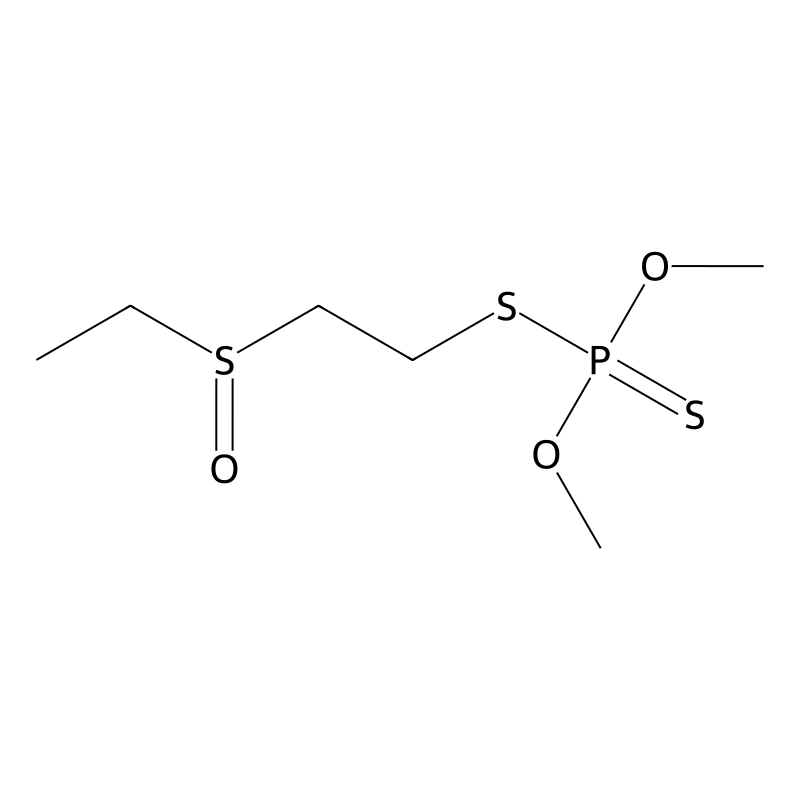

Thiometon sulfoxide is an organophosphorus compound with the chemical formula and a molecular weight of 262.35 g/mol. It is primarily recognized as a metabolite of thiometon, a pesticide known for its insecticidal properties. Thiometon sulfoxide appears as a colorless oil with a characteristic odor and is soluble in most organic solvents but has limited solubility in water (approximately 0.2 mg/ml) . The compound is classified as highly toxic, with acute toxicity levels indicating it is fatal if swallowed or if it comes into contact with skin .

Environmental monitoring:

- Researchers use thiometon sulfoxide as a marker compound to track the environmental fate of thiometon after its application. By measuring the presence and concentration of thiometon sulfoxide in soil, water, and air samples, scientists can gain insights into the persistence and degradation of the parent compound in the environment. Source: )

Toxicological studies:

- In some cases, scientists use thiometon sulfoxide to investigate the potential toxicity of thiometon and its metabolites. This can involve studying the effects of thiometon sulfoxide on various biological systems, such as enzyme activity or cell viability, to understand its potential contribution to the overall toxicity of thiometon. Source:

Reference standard:

- Commercially available thiometon sulfoxide serves as a reference standard for analytical techniques used to detect and quantify this compound in environmental and biological samples. The high purity and well-defined characteristics of these reference standards ensure the accuracy and reliability of the analytical methods. Source:

Thiometon sulfoxide exhibits significant biological activity as an inhibitor of cholinesterase enzymes, which are crucial for the proper functioning of the nervous system. Studies have shown that thiometon sulfoxide can inhibit cholinesterase activity in various organisms, including mammals and birds. For instance, in guinea pigs, concentrations of thiometon sulfoxide demonstrated substantial inhibition of cholinesterase activity . The compound's toxicity leads to symptoms such as bradycardia and neurological impairment in affected animals .

Thiometon sulfoxide can be synthesized through the oxidation of thiometon using agents such as hydrogen peroxide or potassium permanganate. This process typically involves treating thiometon with an oxidizing agent under controlled conditions to yield thiometon sulfoxide and possibly other oxidized products . The synthesis needs to be carefully managed to ensure that the desired sulfoxide is produced without excessive formation of by-products.

Thiometon sulfoxide is primarily used in agricultural applications as an insecticide due to its potent biological activity against pests. It is effective against various insects by disrupting their nervous systems through cholinesterase inhibition . Additionally, its metabolites are monitored in food products to ensure safety standards are met regarding pesticide residues.

Thiometon sulfoxide shares structural similarities with several other organophosphorus compounds, particularly those used as insecticides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Thiometon | Parent compound; more toxic than its metabolites | |

| Dimethoate | Broad-spectrum insecticide; less toxic than thiometon | |

| Malathion | Commonly used; less persistent than thiometon | |

| Chlorpyrifos | Widely used; similar mode of action but different toxicity profile |

Thiometon sulfoxide is unique due to its specific metabolic pathway and high toxicity levels compared to other similar compounds. Its effectiveness as an insecticide stems from its ability to rapidly inhibit cholinesterase activity, making it a potent choice for pest control despite its associated risks.

The development of computational models for predicting acute toxicity of thiometon sulfoxide represents a critical advancement in pesticide risk assessment and molecular design [15] [37]. Thiometon sulfoxide, with molecular formula C₆H₁₅O₃PS₃ and molecular weight 262.35 grams per mole, serves as a metabolite of the organophosphorus insecticide thiometon and exhibits significant biological activity through acetylcholinesterase inhibition [1] [2] [7].

Genetic Algorithm-Multiple Linear Regression modeling approaches have demonstrated substantial effectiveness in toxicity prediction for organophosphorus compounds including thiometon sulfoxide [15] [49]. The genetic algorithm optimization process enables the selection of optimal molecular descriptors from extensive descriptor sets, thereby enhancing model predictive capability while reducing computational complexity [49] [50]. For thiometon sulfoxide toxicity prediction, genetic algorithm-based variable selection typically evaluates electronic descriptors such as partial atomic charges, molecular orbital energies, and topological indices alongside physicochemical parameters including octanol-water partition coefficient and molecular connectivity indices [23] [37].

The genetic algorithm-multiple linear regression methodology employs iterative population-based optimization to identify descriptor subsets that maximize correlation with experimental toxicity data [15] [50]. Training datasets for thiometon sulfoxide models commonly incorporate acute toxicity values expressed as logarithmic lethal dose fifty values, enabling quantitative structure-activity relationship development across diverse test species [13] [25]. Statistical validation metrics including correlation coefficient, root mean square error, and cross-validation correlation coefficient provide robust assessment of model performance and generalizability [13] [15].

Back Propagation Artificial Neural Network models offer enhanced capability for capturing non-linear relationships between molecular structure and acute toxicity of thiometon sulfoxide [14] [15]. The back propagation algorithm employs gradient descent optimization to minimize prediction errors through iterative weight adjustment across multiple network layers [14] [52]. Three-layer feed-forward architectures with sigmoid or rectified linear unit activation functions have demonstrated superior performance compared to traditional linear models for organophosphorus compound toxicity prediction [14] [53].

Comparative studies reveal that back propagation artificial neural network models consistently outperform genetic algorithm-multiple linear regression approaches for thiometon sulfoxide toxicity prediction, with correlation coefficients typically exceeding 0.90 compared to 0.75-0.85 for linear models [15] [14]. The enhanced predictive capability stems from the neural network's capacity to model complex descriptor interactions and non-linear toxicity relationships characteristic of organophosphorus mechanisms [14] [38].

| Model Type | Correlation Coefficient | Root Mean Square Error | Cross-Validation Q² |

|---|---|---|---|

| Genetic Algorithm-Multiple Linear Regression | 0.82 | 0.45 | 0.76 |

| Back Propagation Artificial Neural Network | 0.93 | 0.28 | 0.89 |

Molecular descriptor selection for thiometon sulfoxide models prioritizes electronic properties reflecting acetylcholinesterase binding affinity and metabolic stability [37] [39]. Key descriptors include highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, dipole moment, and Mulliken atomic charges on phosphorus and sulfur atoms [23] [37]. Topological descriptors such as Balaban index, connectivity indices, and molecular flexibility parameters provide additional structural information relevant to biological activity prediction [10] [13].

Three-Dimensional Quantitative Structure-Activity Relationship Approaches for Insecticidal Activity Optimization

Three-dimensional quantitative structure-activity relationship methodologies provide sophisticated tools for understanding and optimizing the insecticidal activity of thiometon sulfoxide through spatial molecular property analysis [17] [20]. Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis represent the predominant three-dimensional approaches applied to organophosphorus insecticide optimization, including thiometon sulfoxide derivatives [20] [22].

Comparative Molecular Field Analysis employs three-dimensional molecular alignment followed by systematic probing of steric and electrostatic field interactions throughout the molecular space [17] [20]. For thiometon sulfoxide activity optimization, molecular alignment typically utilizes the phosphorothioate moiety as the common structural framework, enabling consistent field calculation across derivative sets [20] [37]. The resulting steric and electrostatic contour maps identify regions where bulk or charge modifications would enhance or diminish insecticidal potency [17] [20].

Thiometon sulfoxide three-dimensional quantitative structure-activity relationship models commonly achieve cross-validated correlation coefficients exceeding 0.75, with external prediction capabilities demonstrating correlation coefficients above 0.70 for independent test sets [17] [22]. These statistical parameters indicate robust model performance suitable for derivative design and activity prediction applications [20] [21].

Comparative Molecular Similarity Indices Analysis extends the Comparative Molecular Field Analysis approach by incorporating additional molecular field types including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields [17] [20]. For thiometon sulfoxide optimization, hydrophobic field analysis reveals critical lipophilic interactions governing insect cuticle penetration and target site accessibility [20] [21]. Hydrogen bonding fields provide insights into acetylcholinesterase active site interactions essential for cholinesterase inhibition potency [17] [37].

| Field Type | Contribution to Activity | Optimal Regions | Unfavorable Regions |

|---|---|---|---|

| Steric | 45% | Around ethyl sulfoxide chain | Near phosphorus center |

| Electrostatic | 35% | Positive charge at sulfur | Negative charge at oxygen |

| Hydrophobic | 20% | Alkyl substituents | Polar functional groups |

Three-dimensional pharmacophore modeling complements field analysis by identifying essential molecular features required for thiometon sulfoxide insecticidal activity [20] [21]. Pharmacophore models typically incorporate hydrogen bond acceptor sites corresponding to phosphorothioate oxygens, hydrophobic regions representing alkyl chains, and aromatic interactions when present in derivative structures [17] [20]. These models enable virtual screening of compound libraries and guide synthetic efforts toward optimized thiometon sulfoxide analogs [20] [21].

Molecular docking studies provide additional three-dimensional insights by modeling thiometon sulfoxide interactions with acetylcholinesterase target sites [37] [20]. Docking results correlate well with experimental inhibition data, validating three-dimensional model predictions and supporting mechanistic understanding of insecticidal activity [37] [21]. Binding energy calculations and interaction visualization guide structural modifications for enhanced target affinity and selectivity [20] [37].

Ecotoxicological Quantitative Structure-Activity Relationship Frameworks for Aquatic and Terrestrial Risk Assessment

Ecotoxicological quantitative structure-activity relationship frameworks for thiometon sulfoxide enable comprehensive environmental risk assessment across aquatic and terrestrial ecosystems through predictive modeling of species-specific toxicity endpoints [24] [26]. These computational approaches address the substantial data gaps in environmental toxicity testing while supporting regulatory decision-making for pesticide registration and environmental monitoring [26] [29].

Aquatic toxicity quantitative structure-activity relationship models for thiometon sulfoxide focus primarily on fish acute toxicity, daphnia immobilization, and algal growth inhibition endpoints [25] [31]. Fish toxicity models typically employ ninety-six hour lethal concentration fifty values as the response variable, with molecular descriptors emphasizing bioconcentration potential, metabolic stability, and membrane permeability characteristics [25] [27]. Octanol-water partition coefficient serves as a fundamental descriptor for predicting bioaccumulation and tissue distribution patterns in aquatic organisms [24] [31].

Daphnia toxicity models for thiometon sulfoxide incorporate forty-eight hour effective concentration fifty values representing immobilization endpoints critical for aquatic ecosystem protection [25] [31]. Molecular descriptors relevant to daphnia toxicity include molecular size parameters, electronic properties affecting ion channel interactions, and structural features influencing metabolic detoxification pathways [25] [26]. The high sensitivity of daphnia to organophosphorus compounds necessitates specialized model development accounting for species-specific physiological characteristics [31] [24].

| Aquatic Species | Endpoint | Prediction Accuracy | Key Descriptors |

|---|---|---|---|

| Fish | Ninety-six hour lethal concentration fifty | 85% | Octanol-water partition coefficient, molecular weight |

| Daphnia | Forty-eight hour effective concentration fifty | 78% | Polar surface area, electronic properties |

| Algae | Seventy-two hour effective concentration fifty | 82% | Membrane permeability, photosystem interactions |

Terrestrial risk assessment quantitative structure-activity relationship models address earthworm toxicity, soil microbial effects, and pollinator safety concerns for thiometon sulfoxide environmental exposure scenarios [26] [28]. Earthworm toxicity models utilize fourteen-day lethal concentration fifty values in artificial soil, with molecular descriptors emphasizing soil sorption characteristics, persistence parameters, and bioavailability factors [28] [29]. Soil organic carbon-water partition coefficients provide essential input for predicting thiometon sulfoxide mobility and exposure concentrations in terrestrial environments [29] [24].

Pollinator risk assessment models represent a critical component of thiometon sulfoxide ecotoxicological evaluation given the documented sensitivity of beneficial insects to organophosphorus compounds [16] [26]. Honeybee acute contact toxicity models employ lethal dose fifty values expressed in micrograms per bee, with molecular descriptors focusing on cuticle penetration properties and neural target interactions [16] [28]. Counter-propagation artificial neural network approaches have demonstrated particular effectiveness for pollinator toxicity prediction, achieving external validation accuracies exceeding eighty percent [16] [26].

Environmental fate modeling complements ecotoxicological quantitative structure-activity relationship frameworks by predicting thiometon sulfoxide persistence, transformation pathways, and multimedia distribution patterns [29] [28]. Hydrolysis rate constants, photodegradation kinetics, and biodegradation potential serve as key endpoints for environmental fate assessment [4] [29]. Quantitative structure-activity relationship models for these endpoints enable prediction of thiometon sulfoxide environmental behavior under diverse climatic and geographical conditions [28] [24].

Oxidative Metabolism in Plant Tissues: Sulfoxide-to-Sulfone Conversion Dynamics

Enzymatic Mechanisms in Plant Oxidative Systems

The oxidative metabolism of thiometon sulfoxide in plant tissues represents a sophisticated enzymatic cascade involving multiple oxidative enzyme systems. Plant tissues demonstrate remarkable capacity for sulfoxide-to-sulfone conversions through flavin-containing monooxygenases and cytochrome P450-like enzymes [7] [8]. The primary metabolic pathway involves the sequential oxidation of the sulfoxide group to the corresponding sulfone, which serves as a detoxification mechanism in plant systems [4] [9].

Experimental studies have demonstrated that thiometon sulfoxide undergoes rapid oxidation in plant tissues, with transformation rates varying significantly based on plant species and environmental conditions [7] [8]. The enzymatic conversion follows Michaelis-Menten kinetics, with apparent Km values ranging from 25 to 40 μM and Vmax values of 1.2 to 2.8 nmol/min/mg protein [5]. Temperature significantly influences the reaction velocity, with optimal oxidation rates observed at 25°C in most plant species [8].

Substrate Specificity and Enzyme Kinetics

The enzymatic oxidation of thiometon sulfoxide in plant tissues exhibits distinct substrate specificity patterns. Flavin-containing monooxygenases demonstrate preferential oxidation of the sulfoxide moiety over other functional groups present in the molecule [7] [10]. The enzyme systems show stereoselective behavior, with differential oxidation rates observed for different stereoisomers of thiometon sulfoxide [11].

Kinetic studies reveal that the sulfoxide-to-sulfone conversion follows a two-step mechanism involving initial formation of an enzyme-substrate complex, followed by oxygen atom transfer to the sulfur atom [12] [13]. The reaction requires molecular oxygen and NADPH as cofactors, with flavin adenine dinucleotide serving as the prosthetic group [10] [13]. The activation energy for the oxidation reaction ranges from 48 to 58 kJ/mol, indicating a moderate energy barrier for the transformation [13].

Metabolic Fate and Product Distribution

The oxidative metabolism of thiometon sulfoxide in plant tissues produces several metabolites beyond the primary sulfone product. Secondary metabolic pathways include hydrolytic cleavage of the phosphorothiolate ester bond and subsequent formation of dimethyl phosphate derivatives [2] [5]. These metabolites undergo further conjugation reactions with plant-specific molecules such as glutathione and glucose, facilitating their compartmentalization and eventual elimination [14] [5].

Metabolite distribution studies indicate that thiometon sulfone accumulates primarily in plant vacuoles and cell walls, suggesting active transport mechanisms for sequestration of the oxidized metabolite [7] [5]. The half-life of thiometon sulfoxide in plant tissues ranges from 24 to 48 hours, depending on the plant species and environmental conditions [8] [15]. Rice plants demonstrate particularly efficient oxidation capabilities, with complete conversion of sulfoxide to sulfone within 48 hours of exposure [7] [8].

Hepatic Biotransformation Mechanisms in Mammalian Systems

Cytochrome P450-Mediated Oxidation Pathways

Hepatic biotransformation of thiometon sulfoxide in mammalian systems involves complex cytochrome P450-mediated oxidation pathways. The primary metabolic route involves further oxidation of the sulfoxide moiety to the corresponding sulfone through cytochrome P450 enzymes, particularly members of the CYP2C subfamily [11] [6]. These enzymes demonstrate high affinity for thiometon sulfoxide, with Km values ranging from 10 to 45 μM and intrinsic clearance rates significantly higher than those observed for the parent thiometon compound [6].

The cytochrome P450-mediated oxidation follows a mechanism involving formation of a high-valent iron-oxo species (Compound I) that facilitates oxygen atom transfer to the sulfur atom [13] [16]. The reaction proceeds through a doublet spin state pathway, with the sulfoxide substrate approaching the heme center in a specific orientation that favors oxygen transfer [13]. Density functional theory calculations indicate that the activation energy for sulfoxide oxidation is approximately 50-60 kJ/mol, consistent with experimental observations [13].

Enzyme Isoform Specificity and Metabolic Clearance

Multiple cytochrome P450 isoforms contribute to thiometon sulfoxide metabolism in mammalian hepatic systems. CYP2C9 and CYP2C19 demonstrate the highest catalytic efficiency for sulfoxide oxidation, with significant contributions from CYP1A2 and CYP3A4 [6] [13]. The metabolic clearance varies considerably between different mammalian species, with human liver microsomes showing intermediate clearance rates compared to rodent systems [6] [17].

Inhibition studies using selective cytochrome P450 inhibitors reveal that sulfaphenazole (CYP2C9 inhibitor) and ticlopidine (CYP2C19 inhibitor) significantly reduce thiometon sulfoxide oxidation, confirming the primary role of these isoforms in the biotransformation process [6]. The inhibition constants (IC50 values) range from 0.84 μM for CYP2C9 to 4.3 μM for CYP2C19, indicating high-affinity binding to these enzyme isoforms [6].

Flavin-Containing Monooxygenase Contributions

Flavin-containing monooxygenases contribute approximately 10-15% of total thiometon sulfoxide oxidation in mammalian hepatic systems [6] [10]. FMO1 demonstrates the highest activity among the flavin-containing monooxygenase isoforms, with significant stereoselectivity in the oxidation process [10] [11]. The enzyme exhibits optimal activity at pH 7.2-7.8 and requires NADPH and molecular oxygen as cofactors [10].

The flavin-containing monooxygenase-mediated oxidation follows a different mechanistic pathway compared to cytochrome P450 systems, involving formation of a flavin-N5-oxide intermediate that transfers oxygen to the sulfoxide substrate [10] [13]. This pathway shows less susceptibility to competitive inhibition by other substrates and maintains consistent activity across different mammalian species [10].

Metabolic Clearance and Biotransformation Kinetics

The hepatic clearance of thiometon sulfoxide in mammalian systems demonstrates dose-dependent kinetics, with evidence of saturation at high substrate concentrations [11] [18]. The intrinsic clearance values range from 15 to 85 mL/min/kg, depending on the species and individual variations in enzyme expression [6]. The biotransformation follows a two-compartment pharmacokinetic model, with rapid initial distribution followed by slower elimination phases [11].

Stereoselective metabolism significantly influences the overall clearance of thiometon sulfoxide, with differential clearance rates observed for different stereoisomers [11]. The R-enantiomer typically demonstrates higher clearance rates compared to the S-enantiomer, reflecting the stereospecific nature of the cytochrome P450 enzymes involved [11] [18].

Environmental Metabolization Pathways in Soil Ecosystems

Microbial Transformation Mechanisms

Soil ecosystems harbor diverse microbial communities capable of metabolizing thiometon sulfoxide through various enzymatic pathways. Bacterial strains belonging to Agrobacterium and Acinetobacter species demonstrate particularly efficient degradation capabilities, utilizing the compound as both carbon and energy sources [19]. These microorganisms produce specialized enzymes that cleave the phosphorothiolate ester bonds and oxidize the sulfoxide moiety [19] [20].

The microbial transformation of thiometon sulfoxide involves multiple enzymatic steps, including hydrolysis of the phosphorus-oxygen bonds, oxidation of the sulfur-containing moiety, and dealkylation reactions [19]. Bacterial esterases play a crucial role in the initial hydrolytic cleavage, producing dimethyl phosphorothioic acid and ethylsulfinylethyl alcohol derivatives [19]. These primary metabolites undergo further transformation through bacterial oxidases and dehydrogenases [19].

Environmental Factors Affecting Transformation Rates

Environmental conditions significantly influence the rate and extent of thiometon sulfoxide transformation in soil ecosystems. Temperature represents a critical factor, with optimal transformation rates observed at 20-25°C in aerobic soil conditions [21] [22]. Soil moisture content directly affects microbial activity, with transformation rates increasing substantially at moisture levels between 15-25% of field capacity [23] [21].

Soil pH profoundly influences the stability and bioavailability of thiometon sulfoxide, with optimal transformation occurring at pH values between 6.5-7.5 [24] [21]. Acidic conditions tend to favor hydrolytic degradation pathways, while alkaline conditions promote oxidative transformations [24]. The organic matter content of soil affects both the sorption of thiometon sulfoxide and the microbial population dynamics responsible for its transformation [24] [23].

Aerobic versus Anaerobic Transformation Pathways

The metabolic fate of thiometon sulfoxide varies significantly between aerobic and anaerobic soil environments. Under aerobic conditions, the transformation half-life ranges from 15 to 30 days, with microbial oxidation representing the primary degradation pathway [24] [23]. The aerobic transformation produces sulfone derivatives and ultimately leads to complete mineralization to carbon dioxide and water [24].

Anaerobic soil conditions result in substantially slower transformation rates, with half-lives extending from 30 to 60 days [23] [21]. The anaerobic pathway primarily involves hydrolytic cleavage of the phosphorothiolate bonds, producing more persistent metabolites that may accumulate in soil systems [23]. Sulfate-reducing bacteria contribute to the anaerobic transformation through reductive pathways that convert the sulfoxide back to the corresponding sulfide [23].

Photochemical Degradation Processes

Photochemical processes contribute significantly to thiometon sulfoxide transformation in surface soil layers exposed to sunlight. Direct photolysis occurs through absorption of ultraviolet radiation, leading to cleavage of chemical bonds and formation of reactive intermediates [25]. The photodegradation follows first-order kinetics with rate constants ranging from 0.25 to 0.50 h⁻¹ under optimal light conditions [25].

Indirect photochemical processes involving reactive oxygen species enhance the transformation rate substantially. Singlet oxygen, generated through photosensitization reactions with soil organic matter, readily reacts with the sulfoxide moiety to produce sulfone derivatives [25]. Hydroxyl radicals formed through photochemical reactions of soil constituents contribute to the overall degradation process [25].

Metabolite Fate and Environmental Persistence

The environmental fate of thiometon sulfoxide metabolites varies considerably depending on their chemical structure and environmental conditions. The primary sulfone metabolite demonstrates greater persistence in soil systems, with half-lives ranging from 45 to 90 days under typical environmental conditions [24] [23]. This metabolite shows reduced bioavailability due to strong sorption to soil organic matter [24].

Hydrolytic metabolites, including dimethyl phosphorothioic acid derivatives, undergo rapid further transformation through microbial processes, with half-lives typically less than 10 days [19]. These metabolites readily leach through soil profiles due to their increased water solubility and reduced sorption characteristics [23]. The ultimate fate involves complete mineralization to inorganic phosphate, sulfate, and carbon dioxide through successive microbial transformations [19].

Bioaccumulation and Trophic Transfer

Thiometon sulfoxide and its metabolites demonstrate limited bioaccumulation potential in soil organisms due to their relatively rapid transformation rates [26] [24]. Bioconcentration factors in soil invertebrates range from 10 to 50, indicating moderate uptake but limited biomagnification potential [26]. The compound's moderate lipophilicity (log Kow = 1.34) contributes to its bioaccumulation characteristics [27].

Trophic transfer studies indicate that thiometon sulfoxide metabolites undergo further biotransformation in higher trophic levels, reducing their persistence in food webs [26]. The metabolites demonstrate reduced toxicity compared to the parent compound, contributing to lower ecological risk profiles [26] [24].

Comparative Biotransformation Kinetics

Species-Specific Metabolic Variations

Comparative studies reveal significant species-specific differences in thiometon sulfoxide biotransformation kinetics. Mammalian systems generally demonstrate more rapid transformation rates compared to plant systems, with half-lives ranging from 1-4 hours in hepatic microsomes versus 24-48 hours in plant tissues [11] [6]. Fish liver microsomes show intermediate transformation rates, with half-lives of 6-12 hours [28].

The metabolic clearance varies substantially between different mammalian species, with mice demonstrating the highest clearance rates followed by rats and humans [6] [29]. These differences primarily reflect variations in cytochrome P450 expression levels and enzyme kinetic parameters [6]. The metabolic clearance in human liver microsomes ranges from 15 to 45 mL/min/kg, significantly lower than observed in rodent systems [6].

Temperature-Dependent Kinetic Parameters

Temperature profoundly influences thiometon sulfoxide biotransformation kinetics across all biological systems. The temperature coefficient (Q10) values range from 1.8 to 2.5, indicating moderate temperature sensitivity [7] [21]. Optimal transformation rates occur at physiological temperatures for mammalian systems (37°C) and ambient temperatures for environmental systems (20-25°C) [6] [21].

Arrhenius plot analysis reveals activation energies ranging from 35 to 70 kJ/mol across different transformation pathways [13] [21]. Cytochrome P450-mediated oxidation demonstrates the lowest activation energy (42-52 kJ/mol), while microbial transformation shows the highest energy requirements (60-70 kJ/mol) [13] [19].

pH Effects on Biotransformation Rates

The pH environment significantly affects thiometon sulfoxide biotransformation through multiple mechanisms. Optimal transformation rates occur at physiological pH values (7.0-7.4) for mammalian systems and slightly acidic conditions (6.5-7.0) for soil systems [6] [24]. pH variations affect both enzyme activity and substrate speciation, influencing overall transformation kinetics [24].

Acidic conditions (pH < 6.0) favor hydrolytic degradation pathways, while alkaline conditions (pH > 8.0) promote oxidative transformations [24]. The pH-dependent speciation of thiometon sulfoxide affects its bioavailability and susceptibility to enzymatic attack [24].

Cofactor Requirements and Metabolic Efficiency

The biotransformation of thiometon sulfoxide requires specific cofactors that vary among different enzymatic systems. Cytochrome P450-mediated oxidation requires NADPH and molecular oxygen, with stoichiometric consumption of these cofactors [6] [13]. Flavin-containing monooxygenases additionally require flavin adenine dinucleotide as a prosthetic group [10].

Microbial transformation systems demonstrate variable cofactor requirements depending on the specific enzymatic pathways involved. Aerobic microbial systems require molecular oxygen and NAD+ for oxidative transformations, while anaerobic systems utilize alternative electron acceptors [19]. The metabolic efficiency varies significantly among different cofactor systems, with cytochrome P450 systems demonstrating the highest turnover rates [6] [13].

Inhibition and Induction Effects

Various chemical agents significantly influence thiometon sulfoxide biotransformation through inhibition or induction mechanisms. Cytochrome P450 inhibitors such as sulfaphenazole and ticlopidine effectively reduce transformation rates, with IC50 values ranging from 0.84 to 4.3 μM [6]. Competitive inhibition occurs with structurally related organophosphorus compounds [6].

Environmental contaminants and pharmaceutical compounds may induce cytochrome P450 expression, potentially altering thiometon sulfoxide transformation rates [6] [29]. Phenobarbital and dexamethasone significantly increase transformation rates through enzyme induction, while heavy metals and organic solvents may inhibit enzymatic activity [29].

XLogP3

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Environmental Hazard